molecular formula C21H22N4O2 B2486579 methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate CAS No. 844859-78-5

methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate

Cat. No.: B2486579
CAS No.: 844859-78-5
M. Wt: 362.433
InChI Key: RASDSONMEOLGGU-UHFFFAOYSA-N
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Description

Methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is a complex organic compound featuring a pyrrolidine ring, a cyano group, and a diazatricyclic structure

Preparation Methods

The synthesis of methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form different functional groups.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and cyano group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and diazatricyclic compounds. Compared to these, methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-15(9-10-19(26)27-2)21(24-11-5-6-12-24)25-18-8-4-3-7-17(18)23-20(25)16(14)13-22/h3-4,7-8H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDSONMEOLGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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